N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyridazine ring, which is a type of diazine. Diazines are heterocyclic compounds containing two nitrogen atoms in the ring. They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the sulfonamide group. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl group, and a sulfonamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could confer water solubility, while the phenyl group could increase its lipophilicity .Scientific Research Applications
Theoretical Investigation and Antimalarial Activity
A theoretical investigation into the reactivity of sulfonamide derivatives, including structures similar to the specified compound, has shown promise in antimalarial activity. Computational calculations and molecular docking studies have identified these compounds as potential COVID-19 drugs due to their binding energy affinity against key viral proteins. This suggests a versatile application in drug development for both malaria and possibly other viral infections (Fahim & Ismael, 2021).
Synthesis and Biological Evaluation
Research into the synthesis of sulfonamide derivatives, including those with structures incorporating benzodioxane and pyridazine moieties, has demonstrated a range of biological activities. These studies emphasize the methodological advancements in creating sulfonamide-based compounds with potential applications in antimicrobial and possibly anti-inflammatory treatments. The exploration of these compounds' synthesis pathways opens up new avenues for pharmaceutical research and development (Irshad et al., 2018; Irshad et al., 2019).
Environmental Impact and Detection Techniques
The presence of sulfonamide antibiotics, including similar compounds, in environmental samples has raised concerns due to their potential impact on human health and the environment. Studies have developed methods for the sensitive detection of sulfonamides in water samples, underscoring the importance of monitoring and mitigating the environmental presence of these compounds. These methodologies contribute to environmental science by providing tools to assess and address the pollution caused by pharmaceutical residues (Zhou & Fang, 2015).
Antimicrobial Activities
Sulfonamide compounds have been a cornerstone in antimicrobial therapy. Newer derivatives, potentially including the compound , continue to be evaluated for their antimicrobial efficacy. The development and synthesis of new sulfonamide derivatives aim to address drug resistance by exploring novel mechanisms of action. This ongoing research highlights the critical role of sulfonamides in developing new antibiotics to combat resistant bacterial strains (Weidner-Wells & Macielag, 2003).
Mechanism of Action
Target of Action
The primary target of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
By inhibiting COX-2, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the production of these compounds, the compound can alleviate symptoms associated with these processes.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21-10-8-18(16-5-2-1-3-6-16)23-24(21)12-4-11-22-30(26,27)17-7-9-19-20(15-17)29-14-13-28-19/h1-3,5-10,15,22H,4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGFVHYSGTPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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